molecular formula C19H19FN6O2 B2675308 N-[(4-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251611-01-4

N-[(4-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2675308
CAS No.: 1251611-01-4
M. Wt: 382.399
InChI Key: UJQOYXCARKANIS-UHFFFAOYSA-N
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Description

  • Reactants: Pyrimidinyl-imidazole, Morpholine
  • Conditions: Heating, Solvent (e.g., toluene)
  • Product: Morpholinyl-pyrimidinyl-imidazole
  • Step 4: Attachment of Fluorophenylmethyl Group

    • Reactants: Morpholinyl-pyrimidinyl-imidazole, 4-fluorobenzyl chloride
    • Conditions: Base (e.g., sodium hydride), Solvent (e.g., THF)
    • Product: N-[(4-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
  • Industrial Production Methods

    Industrial production of this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of “N-[(4-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the pyrimidinyl and morpholinyl groups. The final step usually involves the attachment of the fluorophenylmethyl group.

    • Step 1: Synthesis of Imidazole Core

      • Reactants: Glyoxal, Ammonium acetate
      • Conditions: Reflux in ethanol
      • Product: Imidazole

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.

      Reduction: Reduction reactions can occur at the pyrimidinyl or morpholinyl groups.

      Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate, Hydrogen peroxide

      Reduction: Sodium borohydride, Lithium aluminum hydride

      Substitution: Nucleophiles such as amines or thiols

    Major Products

      Oxidation: Oxidized derivatives of the imidazole ring

      Reduction: Reduced derivatives of the pyrimidinyl or morpholinyl groups

      Substitution: Substituted derivatives of the fluorophenyl group

    Scientific Research Applications

    Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and stability under various conditions.

    Biology

    • Investigated for its potential as a biochemical probe.
    • Studied for its interactions with biological macromolecules.

    Medicine

    • Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
    • Used in drug development and medicinal chemistry research.

    Industry

    • Utilized in the development of new materials with specific properties.
    • Employed in the synthesis of specialty chemicals.

    Mechanism of Action

    The mechanism of action of “N-[(4-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide” would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

    Comparison with Similar Compounds

    Similar Compounds

    • N-[(4-chlorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
    • N-[(4-bromophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

    Uniqueness

    • The presence of the fluorophenyl group may impart unique electronic properties, affecting the compound’s reactivity and interactions.
    • The combination of the imidazole, pyrimidinyl, and morpholinyl groups provides a unique scaffold for biological activity.

    Biological Activity

    N-[(4-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

    Chemical Structure

    The compound features a complex structure that includes:

    • An imidazole ring
    • A pyrimidine moiety
    • A morpholine group
    • A fluorophenyl substituent

    This unique combination of functional groups is believed to contribute to its biological activity.

    Recent studies have indicated that this compound may exert its effects through several mechanisms:

    • Inhibition of Immune Checkpoint Molecules : Research shows that the compound can inhibit the expression of immune checkpoint molecules, which are crucial in cancer therapy. In particular, it has been observed to block the upregulation of PD-L1, a protein that cancer cells use to evade immune detection .
    • Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory activity in vitro. It inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain .
    • Synergistic Effects with Chemotherapy : In preclinical models, this compound enhanced the efficacy of cisplatin, a common chemotherapeutic agent, by promoting T-cell infiltration into tumors .

    Table 1: Summary of Biological Activity

    Activity TypeAssay MethodologyResults
    Immune Checkpoint InhibitionIn vitro cell line studiesSignificant reduction in PD-L1 expression
    Anti-inflammatory ActivityCOX enzyme inhibition assaysIC50 for COX-2: 23.8 μM; COX-1: 28.39 μM
    Tumor InfiltrationMouse models treated with cisplatin and the compoundIncreased T-cell infiltration observed

    Case Study 1: Cancer Treatment Synergy

    A study investigated the effects of this compound in combination with cisplatin on tumor growth in mice. The results indicated that mice receiving both treatments had significantly reduced tumor sizes compared to those receiving cisplatin alone. This suggests a potential role for this compound as an adjuvant therapy in cancer treatment .

    Case Study 2: Anti-inflammatory Effects

    In another study focused on inflammatory models, the compound was administered to rats with induced paw edema. The results showed a marked reduction in swelling compared to control groups, indicating its potential as an anti-inflammatory agent .

    Structure-Activity Relationship (SAR)

    The efficacy of this compound can be attributed to specific structural features:

    • Fluorophenyl Group : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.
    • Morpholine Ring : This moiety is known for enhancing solubility and bioavailability.
    • Imidazole and Pyrimidine Rings : These heterocycles are critical for interaction with biological targets, particularly in inhibiting enzyme activities.

    Properties

    IUPAC Name

    N-[(4-fluorophenyl)methyl]-1-(6-morpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H19FN6O2/c20-15-3-1-14(2-4-15)10-21-19(27)16-11-26(13-24-16)18-9-17(22-12-23-18)25-5-7-28-8-6-25/h1-4,9,11-13H,5-8,10H2,(H,21,27)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UJQOYXCARKANIS-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1COCCN1C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H19FN6O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    382.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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